molecular formula C16H10ClNO4S B12594164 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- CAS No. 648410-50-8

3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo-

Cat. No.: B12594164
CAS No.: 648410-50-8
M. Wt: 347.8 g/mol
InChI Key: SSXVENAQWPIIRT-UHFFFAOYSA-N
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Description

Its structure (Figure 1) includes a bicyclic benzothiazole core, which is functionalized to modulate physicochemical and biological properties. Crystallographic data (e.g., orthorhombic packing, unit cell parameters) confirm its planar benzothiazole ring and non-covalent interactions stabilizing the molecule .

Properties

CAS No.

648410-50-8

Molecular Formula

C16H10ClNO4S

Molecular Weight

347.8 g/mol

IUPAC Name

2-[6-(2-chlorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]acetic acid

InChI

InChI=1S/C16H10ClNO4S/c17-11-4-2-1-3-10(11)15(21)9-5-6-12-13(7-9)23-16(22)18(12)8-14(19)20/h1-7H,8H2,(H,19,20)

InChI Key

SSXVENAQWPIIRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of catalysts such as trifluoroacetic acid or acetic acid to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit promising antimicrobial properties. A study focusing on derivatives of 3-(2-benzoxazol-5-yl)alanine revealed their selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The structure–activity relationship established in this research can guide the modification of 3(2H)-benzothiazoleacetic acid derivatives to enhance their biological efficacy.

Anticancer Potential

Benzothiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Compounds featuring the benzothiazole structure have shown activity against breast, lung, liver, and prostate cancer cells . In particular, certain modifications to the benzothiazole ring can lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells.

UV Absorption Properties

Compounds like 3(2H)-benzothiazoleacetic acid are also explored for their UV absorption capabilities. Benzothiazole derivatives are utilized as UV filters in personal care products due to their ability to absorb harmful UV radiation effectively. This application is crucial for developing photostable formulations that protect skin from UV damage .

Data Tables

Application Area Compound Activity Reference
AntimicrobialActive against B. subtilis and C. albicans
AnticancerCytotoxic to various cancer cell lines
UV AbsorptionEffective UV filter in personal care products

Case Studies

  • Antimicrobial Screening :
    A comprehensive study evaluated the antimicrobial activity of several benzothiazole derivatives. The results indicated that while some compounds exhibited high selectivity towards Gram-positive bacteria, others showed significant antifungal activity against yeast strains. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents.
  • Cytotoxicity Evaluation :
    Another investigation focused on the cytotoxic effects of modified benzothiazole compounds on human cancer cell lines. The findings suggested that certain structural modifications could enhance the selectivity of these compounds towards cancer cells, making them viable candidates for further therapeutic development.

Mechanism of Action

The mechanism of action of 3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- 6-(2-chlorobenzoyl), 2-oxo, acetic acid C₁₆H₁₀ClNO₄S 347.78 g/mol Potential herbicidal/biological activity
Benazolin (4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid) 4-Cl, 2-oxo, acetic acid C₉H₆ClNO₃S 243.67 g/mol Herbicide (broadleaf weed control)
Ethyl 5-chloro-2-oxo-3(2H)-benzothiazoleacetate 5-Cl, 2-oxo, ethyl ester C₁₁H₁₀ClNO₃S 271.72 g/mol Prodrug form; improved lipophilicity
3(2H)-Benzothiazoleacetic acid, 6-fluoro-5-(hexahydro-isoindol-2-yl)-2-oxo- 6-F, 5-(isoindol-2-yl), pentyl ester C₂₂H₂₃N₂O₅FS 462.50 g/mol Complex substituents for tailored bioactivity
Benazolin-ethyl (ethyl ester of Benazolin) 4-Cl, 2-oxo, ethyl ester C₁₁H₁₀ClNO₃S 271.72 g/mol Enhanced foliar absorption

Key Structural and Functional Differences

Substituent Position and Type :

  • The target compound’s 6-(2-chlorobenzoyl) group distinguishes it from Benazolin (4-Cl), altering electronic and steric profiles. The 2-chlorobenzoyl group may enhance π-π stacking and hydrophobic interactions in biological targets compared to smaller chloro substituents .
  • Ethyl 5-chloro-2-oxo-3(2H)-benzothiazoleacetate (5-Cl substitution) demonstrates how halogen position affects reactivity; 5-Cl may reduce steric hindrance compared to 6-substituted analogs .

Functional Groups: Carboxylic Acid vs. Ester Derivatives: Benazolin’s free acetic acid group (pKa ~3.5) confers water solubility, whereas ester derivatives (e.g., Benazolin-ethyl) improve membrane permeability for herbicidal uptake .

Biological Activity: Benazolin is a known herbicide targeting auxin receptors in weeds .

Physical Properties :

  • Benazolin has a melting point of 193°C , while ester derivatives (e.g., Benazolin-ethyl) exhibit lower melting points due to reduced hydrogen bonding. The target compound’s melting point is unreported but likely higher than esters due to its polar carboxylic acid group.

Biological Activity

3(2H)-Benzothiazoleacetic acid, 6-(2-chlorobenzoyl)-2-oxo- is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the various biological activities associated with this compound, including its antimicrobial, anticancer, and cytotoxic properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H8ClN1O3SC_{10}H_{8}ClN_{1}O_{3}S and a molecular weight of approximately 241.69 g/mol. It features a benzothiazole ring system, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit varying degrees of antibacterial and antifungal properties. In particular, studies have shown that compounds related to benzothiazole can selectively inhibit Gram-positive bacteria such as Bacillus subtilis while showing limited activity against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismActivity TypeMIC (μg/mL)
3(2H)-Benzothiazoleacetic acidBacillus subtilisAntibacterial32
3(2H)-Benzothiazoleacetic acidCandida albicansAntifungal64

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure-activity relationship suggests that modifications in the benzothiazole moiety can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Table 2: Cytotoxicity of Benzothiazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)
3(2H)-Benzothiazoleacetic acidMCF-715
3(2H)-Benzothiazoleacetic acidA54920
3(2H)-Benzothiazoleacetic acidPC318

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives to evaluate their antimicrobial efficacy against different bacterial strains. The results indicated that some derivatives exhibited potent activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 16 to 64 μg/mL . This study highlights the potential for developing new antibiotics based on the benzothiazole scaffold.

Study on Anticancer Properties

Another significant study investigated the anticancer properties of benzothiazole derivatives against multiple cancer cell lines. The findings suggested that certain modifications in the structure led to enhanced cytotoxicity against breast and lung cancer cells while demonstrating lower toxicity towards normal human cells . This indicates a promising therapeutic window for future drug development.

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